4-Isothiazolecarbonitrile
Overview
Description
4-Isothiazolecarbonitrile is a chemical compound with the molecular formula C4H2N2S and a molecular weight of 110.137 . It is also known by its CAS Registry Number: 3912-37-6 .
Synthesis Analysis
The synthesis of 4-Isothiazolecarbonitrile involves treating a 5,5-dithiobis(3-halo-4-isothiazolecarbonitrile), where the halogen atoms are chlorine or bromine, with a halogenating agent (chlorine or bromine) to form the intermediate 3-halo-4-cyano-S-isothiazoiesulfenyl halide . This intermediate is then subjected to mild heating, which results in cyclization and the formation of the corresponding 3,4-dihaloisothiazolo .Molecular Structure Analysis
The molecular structure of 4-Isothiazolecarbonitrile can be represented by the InChI string: InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 4-Isothiazolecarbonitrile are complex and involve multiple steps. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at ca. 82 °C leads to a complete consumption of the starting isothiazole and isolation of the desired 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile .Scientific Research Applications
Antiviral Activities
4-Isothiazolecarbonitrile derivatives demonstrate notable antiviral activities. Studies have explored their structural, topological, and vibrational properties, showing their efficacy against various viruses. For instance, derivatives like 3-mercapto-5-phenyl-4-isothiazolecarbonitrile and others have been studied for their elevated antiviral activity, particularly against enteroviruses and human rhinovirus (HRV) serotypes (Romani et al., 2015). Additionally, compounds like 3-methylthio-5-phenyl-4-isothiazolecarbonitrile showed high activity against polio 1 and ECHO 9, with a focus on their early impact on viral replication (Cutrì et al., 1998).
HIV Replication Inhibition
Certain isothiazole derivatives, such as 3-mercapto-5-phenyl-4-isothiazolecarbonitrile, have been identified as inhibitors of HIV replication. These compounds were effective against both HIV-1 and HIV-2 at various effective concentrations. This highlights the potential of 4-isothiazolecarbonitrile derivatives in HIV research and treatment strategies (Cutrì et al., 2004).
Synthetic Applications
The synthesis of isothiazole derivatives, including those of 4-isothiazolecarbonitrile, has been a subject of research. Innovative methods have been reported for the synthesis of isothiazoles and pyrimidines, expanding the range of possible applications in medicinal chemistry and drug discovery (Crenshaw & Partyka, 1970).
Anti-rhinovirus Activity
The effectiveness of 3-methylthio-5-aryl-4-isothiazolecarbonitriles against rhinoviruses has been demonstrated. These compounds showed specific inhibition against various rhinovirus serotypes, adding to the understanding of isothiazole derivatives as potent antiviral agents (Garozzo et al., 2000).
Antipoliovirus Activity
Research on 3-methylthio-5-phenyl-4-isothiazolecarbonitrile revealed its significant anti-poliovirus activity. Investigations into its mechanism of action indicated an effect on early processes of viral replication, offering insights into the potential therapeutic uses of isothiazole derivatives (Garozzo et al., 2010).
Future Directions
Future research on 4-Isothiazolecarbonitrile could focus on its potential antiviral properties, given that isothiazole derivatives have shown effectiveness against HIV-1 and HIV-2 . Additionally, further investigation into the synthesis and chemical reactions of 4-Isothiazolecarbonitrile could provide valuable insights into its potential applications .
properties
IUPAC Name |
1,2-thiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S/c5-1-4-2-6-7-3-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPFRDEUKBLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192371 | |
Record name | 4-Isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiazolecarbonitrile | |
CAS RN |
3912-37-6 | |
Record name | 4-Isothiazolecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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